

Application Notes and Protocols: Synthesis of 5-decanone from 5-decanol

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Compound of Interest

Compound Name: 5-Decanone

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Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. **5-decanone**, a simple aliphatic ketone, serves as a valuable building block and can be synthesized from its corresponding secondary alcohol, 5-decanol. This document provides detailed application notes and comparative protocols for three common and effective methods for this conversion: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Jones oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, reagent toxicity, and substrate compatibility. These protocols are designed to guide researchers in selecting and performing the optimal synthesis for their specific laboratory context and project requirements.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as the scale of the reaction, the presence of other functional groups, and considerations regarding waste disposal and reagent toxicity. The following table summarizes the key quantitative parameters for the synthesis of **5-decanone** from 5-decanol using the three detailed methods.

Parameter	PCC Oxidation	Swern Oxidation	Jones Oxidation
Oxidizing Agent	Pyridinium Chlorochromate (C ₅ H ₅ NHCrO ₃ Cl)	Oxalyl chloride, DMSO, Triethylamine	Chromic acid (H ₂ CrO ₄)
Stoichiometry (Oxidant:Alcohol)	~1.5 : 1	~1.5 : 1 (Oxalyl Chloride)	~1 : 1.5
Solvent	Dichloromethane (DCM)	Dichloromethane (DCM)	Acetone
Temperature	Room Temperature	-78 °C to Room Temperature	0 °C to Room Temperature
Reaction Time	2 - 4 hours	1 - 2 hours	1 - 2 hours
Typical Yield	85 - 95%	90 - 98%	80 - 90%
Purity (Post-Workup)	High	Very High	High
Key Considerations	Carcinogenic Cr(VI) reagent; solid reagent handling.	Requires cryogenic temperatures; produces volatile, malodorous byproducts.	Highly acidic; uses carcinogenic Cr(VI); not suitable for acid-sensitive substrates.

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes the relatively mild oxidant PCC, which is known for its selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.^{[1][2]}

Materials:

- 5-decanol
- Pyridinium Chlorochromate (PCC)

- Celite® or Silica Gel
- Anhydrous Dichloromethane (DCM)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Filtration apparatus (sintered glass funnel or Büchner funnel)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) and a small amount of Celite® or silica gel in anhydrous dichloromethane (DCM).
- **Addition of Alcohol:** Dissolve 5-decanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.
- **Reaction:** Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® or silica gel to remove the chromium salts.
- **Extraction:** Wash the filter cake thoroughly with diethyl ether.
- **Concentration:** Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

- Purification: The crude **5-decanone** can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.

Protocol 2: Swern Oxidation

The Swern oxidation is a metal-free alternative that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.^{[3][4][5]} It is known for its mild conditions and high yields.^[6]

Materials:

- 5-decanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)
- Water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnels (2)
- Low-temperature thermometer
- Dry ice/acetone bath
- Separatory funnel

- Rotary evaporator

Procedure:

- **Preparation of Activated DMSO:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.5 - 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-20 minutes.
- **Addition of Alcohol:** Add a solution of 5-decanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
- **Quenching:** Add triethylamine (5.0 equivalents) dropwise to the flask, still at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Wash the organic layer sequentially with a dilute HCl solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude **5-decanone** can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The malodorous byproduct, dimethyl sulfide, can be neutralized by rinsing glassware with a bleach solution.

Protocol 3: Jones Oxidation

The Jones oxidation is a robust and cost-effective method that employs a solution of chromium trioxide in aqueous sulfuric acid.^{[7][8]} It is a strong oxidizing agent and the reaction is typically fast and high-yielding.^[8]

Materials:

- 5-decanol
- Chromium trioxide (CrO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Acetone
- Isopropanol
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Beaker
- Erlenmeyer flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

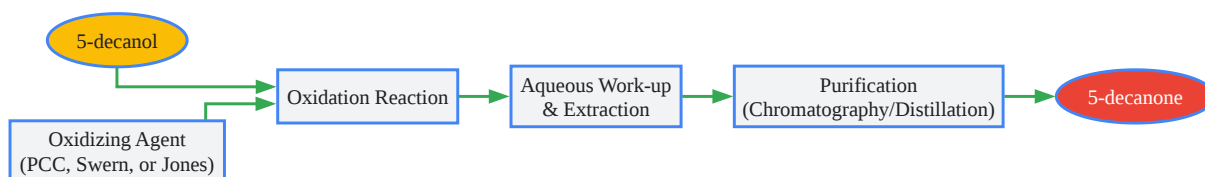
Procedure:

- Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.
- Reaction Setup: In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5-decanol (1.0 equivalent) in acetone. Cool the solution in an ice bath.

- Oxidation: Add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20 °C. A color change from orange-red to green will be observed. Continue adding the reagent until a faint orange color persists.
- Quenching: After the reaction is complete (as indicated by TLC or the persistent orange color), quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) returns.
- Work-up: Remove the acetone by rotary evaporation. Add water to the residue.
- Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).
- Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-decanone**.
- Purification: The product can be further purified by distillation or flash column chromatography.

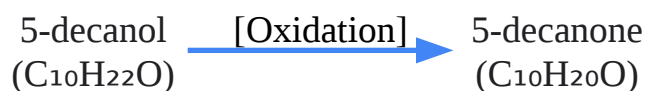
Visualized Workflows and Transformations

The following diagrams illustrate the general experimental workflow for the synthesis of **5-decanone** and the specific chemical transformation involved.



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Caption: General experimental workflow for the synthesis of **5-decanone**.



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References

- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
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